Product packaging for Napactadine hydrochloride(Cat. No.:CAS No. 57166-13-9)

Napactadine hydrochloride

Katalognummer: B1618571
CAS-Nummer: 57166-13-9
Molekulargewicht: 248.75 g/mol
InChI-Schlüssel: WEDBCIMSKMMRAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Napactadine hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17ClN2 B1618571 Napactadine hydrochloride CAS No. 57166-13-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

57166-13-9

Molekularformel

C14H17ClN2

Molekulargewicht

248.75 g/mol

IUPAC-Name

N,N'-dimethyl-2-naphthalen-2-ylethanimidamide;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-15-14(16-2)10-11-7-8-12-5-3-4-6-13(12)9-11;/h3-9H,10H2,1-2H3,(H,15,16);1H

InChI-Schlüssel

WEDBCIMSKMMRAG-UHFFFAOYSA-N

SMILES

C[NH2+]C(=NC)CC1=CC2=CC=CC=C2C=C1.[Cl-]

Kanonische SMILES

CNC(=NC)CC1=CC2=CC=CC=C2C=C1.Cl

Herkunft des Produkts

United States

Historical Trajectories and Scientific Rationale in Napactadine Hydrochloride Research

The exploration of Napactadine (B1197657) hydrochloride, also identified as DL-588, emerged from the broader search for novel antidepressant medications. wikipedia.org Its development as a potential therapeutic agent was rooted in the established understanding of neurochemical pathways involved in depression. The scientific rationale for its investigation centered on its dual activity as a histamine-H1 receptor antagonist and its properties as a bicyclic antidepressant. ncats.io

The synthesis of Napactadine and its related compounds was a key focus of early research. nih.gov A notable method involved the reaction of N-methyl-2-(naphthalen-2-yl)acetamide with triethyloxonium (B8711484) fluoroborate, followed by exposure to methylamine (B109427) to yield napactadine. wikipedia.org This synthetic pathway allowed for the creation of various analogues for structure-activity relationship studies. nih.gov The hydrochloride salt form of the compound was developed to enhance properties such as solubility and stability. ontosight.ai

Initial preclinical studies showed promising results, indicating a significant improvement in depressive symptomatology. ncats.io These findings propelled Napactadine hydrochloride into further investigation, including selection for clinical study. nih.gov However, the trajectory of its development was altered by observations made during these later studies. Reports indicated that chronic administration of napactadine led to an elevation in liver enzyme levels in some patients, leading to the discontinuation of clinical trials. ncats.io

Current Research Significance and Scholarly Gaps Pertaining to Napactadine Hydrochloride

The current research significance of Napactadine (B1197657) hydrochloride appears to be limited. The discontinuation of its clinical development due to concerns about liver enzyme elevation has largely halted its progression as a potential therapeutic agent. ncats.io Consequently, there is a noticeable gap in recent scholarly publications dedicated to this compound.

The primary scholarly gap is the absence of follow-up research to address the mechanism behind the observed liver enzyme elevation. Understanding this adverse effect at a molecular level could provide valuable insights for the future design of similar bicyclic antidepressants. Furthermore, while its primary investigation was for depression, a comprehensive exploration of its other potential pharmacological activities, such as its antihistamine properties, remains an underexplored area. ncats.ioontosight.ai The existing literature does not provide a deep dive into its potential applications for conditions like allergies or gastrointestinal issues, which are sometimes associated with histamine (B1213489) receptor antagonists. ontosight.ai

Overview of Preclinical Research Paradigms for Napactadine Hydrochloride

In Vitro Pharmacological Investigations

In vitro studies are fundamental to the initial characterization of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to determine the compound's effects at the cellular and molecular level.

Cellular assays are crucial for understanding how a compound like this compound affects cell function, particularly for identifying its potential as a modulator of monoamine systems, a key target for antidepressant drugs. wikipedia.orgmayoclinic.org

Given its investigation for antidepressant activity, this compound would likely be profiled for its ability to interact with monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.orgoup.com The primary cellular assay for this is the neurotransmitter uptake inhibition assay . This is typically performed using human embryonic kidney 293 (HEK293) cells or other suitable cell lines that have been genetically engineered to express these specific human transporters. wikipedia.orgoup.com In these assays, the cells are incubated with varying concentrations of this compound before a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added. oup.com The assay measures how effectively the compound inhibits the transporter's ability to uptake the radiolabeled substrate. The results are typically expressed as an IC₅₀ value, which is the concentration of the drug that inhibits 50% of the maximal uptake.

Other functional cellular assays could include calcium mobilization assays, which measure changes in intracellular calcium levels in response to receptor activation, providing insights into a compound's agonist or antagonist properties at G-protein coupled receptors (GPCRs) that are relevant to mood disorders. nih.gov

Illustrative Data: Modulatory Activity of this compound in Cellular Assays The following table represents hypothetical data for illustrative purposes, demonstrating typical results from cellular assays for an antidepressant candidate.

Assay TypeTargetCell LineResult (IC₅₀)
Norepinephrine Uptake InhibitionhNETHEK29385 nM
Serotonin Uptake InhibitionhSERTHEK293150 nM
Dopamine Uptake InhibitionhDATHEK293450 nM

To further characterize the interaction of this compound with its molecular targets, receptor binding studies are essential. These assays determine the affinity (how strongly the drug binds) and the kinetics (how quickly it binds and dissociates) of the drug-receptor interaction.

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor. A common and efficient method is the Scintillation Proximity Assay (SPA) . In this technique, receptor-containing membranes are bound to SPA beads which are impregnated with a scintillant. A radiolabeled ligand that binds to the receptor is added. When the radioligand binds to the receptor-bead complex, it comes into close enough proximity to the scintillant to excite it, producing a light signal.

When an unlabeled competitor compound like this compound is introduced, it competes with the radioligand for binding to the receptor. A higher affinity of the test compound results in greater displacement of the radioligand, leading to a decrease in the light signal. This method avoids the need for a physical separation step of bound and free radioligand, making it highly suitable for high-throughput screening. For a compound like Napactadine, these assays would be run against a panel of CNS receptors, such as dopamine (D₂, D₃) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) subtypes, to determine its binding profile and selectivity. nih.govnih.gov

Saturation binding experiments are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for that receptor. In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until all receptors are occupied (saturated). The specific binding is plotted against the concentration of the radioligand, and the data are fitted to a model to derive the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax. While this analysis is primarily for the radioligand itself, it is a prerequisite for conducting the competition binding assays used to determine the affinity of test compounds like this compound. The affinity of the unlabeled compound is expressed as the inhibition constant (Ki), which is calculated from the IC₅₀ value obtained in the competition assay and the known Kd of the radioligand.

Illustrative Data: Receptor Binding Affinity of this compound The following table provides an illustrative example of the kind of binding affinity data (Ki values) that would be generated for a compound like this compound against a panel of relevant CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D₂195
Dopamine D₃98
Serotonin 5-HT₁ₐ210
Serotonin 5-HT₂ₐ>1000
Serotonin Transporter (SERT)145
Norepinephrine Transporter (NET)88

Beyond just affinity (Kd), the kinetics of the drug-receptor interaction—the association rate (kon) and dissociation rate (koff)—are increasingly recognized as critical determinants of a drug's pharmacological effect. The residence time (1/koff) of a drug at its target can significantly influence its duration of action in vivo. A slow dissociation rate (low koff) can lead to sustained receptor occupancy even as the drug's plasma concentration declines. These parameters are determined using kinetic binding experiments, where the binding of a radioligand is measured over time in the presence and absence of the test compound. Analysis of these association and competition binding curves allows for the calculation of kon and koff for the test compound.

A comprehensive preclinical profile also includes an assessment of the compound's effect on key enzymes and its broader impact on cellular signaling pathways.

For an antidepressant candidate, a primary focus of enzymatic modulation studies would be on monoamine oxidases (MAO-A and MAO-B). nih.govscbt.com These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can increase the availability of these neurotransmitters, which is a well-established antidepressant mechanism. Assays would measure the ability of this compound to inhibit the activity of purified MAO-A and MAO-B enzymes, determining its potency (IC₅₀) and selectivity. nih.gov These assays typically use a substrate that produces a fluorescent or colorimetric product upon enzymatic conversion, allowing for easy quantification of enzyme activity.

Functional pathway analysis provides a systems-level view of a drug's mechanism of action. nih.govmdpi.com This is often achieved using transcriptomics (e.g., RNA-sequencing). In this approach, neuronal cell cultures would be treated with this compound, and subsequent changes in gene expression would be measured. Bioinformatics tools are then used to identify which biological pathways are significantly altered. nih.govbiorxiv.org For an antidepressant, researchers would look for modulation of pathways related to neurogenesis, synaptic plasticity (e.g., BDNF signaling), inflammation, and stress responses, providing a deeper understanding of its potential therapeutic action. nih.govnih.gov

Receptor Binding Kinetics and Affinity Studies of this compound

In Vivo Pharmacological Investigations in Animal Models

The in vivo assessment of a novel chemical entity is a critical phase in the drug discovery and development process, providing essential insights into its physiological effects within a living organism. For this compound, also identified by the synonyms DL-588 and Chembl543790, the preclinical in vivo pharmacological profiling is aimed at elucidating its mechanism of action, characterizing its pharmacodynamic properties, and understanding its systemic responses in relevant animal models. While comprehensive public data on the in vivo pharmacology of this compound remains limited, this section outlines the established methodologies and theoretical frameworks that would guide such investigations.

Selection and Validation of Preclinical Animal Models for this compound Research

The initial step in the in vivo evaluation of this compound involves the careful selection and validation of appropriate animal models. The choice of model is intrinsically linked to the compound's hypothesized therapeutic target and mechanism of action. Given the general characterization of this compound as possessing potential antihistamine, anti-inflammatory, or anticholinergic activities, a range of validated animal models would be considered. biomedpharmajournal.org

For the assessment of antihistaminic properties , classic models such as the histamine-induced bronchoconstriction model in guinea pigs or the compound 48/80-induced systemic anaphylaxis model in rats would be employed. Validation of these models would involve demonstrating a reproducible and dose-dependent response to known antihistamines, thereby establishing a benchmark against which the efficacy of this compound can be measured.

To investigate anti-inflammatory potential , models of acute and chronic inflammation are utilized. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, measuring the reduction in paw volume as an indicator of anti-inflammatory effect. mdpi.com For chronic inflammation, adjuvant-induced arthritis in rats, which shares pathological features with human rheumatoid arthritis, would be a relevant model. mdpi.com Validation would require demonstrating the model's sensitivity to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Should the anticholinergic activity be the focus, models such as the oxotremorine-induced tremor model in mice or the pilocarpine-induced salivation model in rats would be appropriate. nih.gov The validation of these models hinges on their ability to show a clear, dose-dependent inhibition of cholinergic effects by known anticholinergic agents like atropine.

The selection process would also consider the species-specific metabolism and receptor homology to humans to ensure the translational relevance of the findings.

Pharmacodynamic Characterization in Animal Systems

Pharmacodynamic (PD) studies are designed to characterize the relationship between the concentration of this compound at the site of action and the resulting pharmacological effect. Following the administration of the compound in the selected animal models, a variety of physiological and behavioral parameters are measured to quantify its effects over time.

In the context of its potential activities, the following pharmacodynamic endpoints would be assessed:

Potential ActivityAnimal ModelPrimary Pharmacodynamic Endpoints
Antihistamine Guinea Pig (Histamine-induced bronchoconstriction)Measurement of airway resistance and compliance.
Rat (Compound 48/80-induced anaphylaxis)Monitoring of blood pressure, heart rate, and mortality.
Anti-inflammatory Rat (Carrageenan-induced paw edema)Plethysmometric measurement of paw volume.
Rat (Adjuvant-induced arthritis)Assessment of paw swelling, arthritic score, and inflammatory biomarkers (e.g., TNF-α, IL-6).
Anticholinergic Mouse (Oxotremorine-induced tremors)Scoring of tremor intensity and duration.
Rat (Pilocarpine-induced salivation)Quantification of salivary output.

These studies would aim to establish a dose-response relationship, determining the potency (ED50) and efficacy (Emax) of this compound for each of its potential pharmacological effects.

Modeling of Systemic Responses to this compound in Vivo

Cardiovascular System: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals (e.g., telemetered rats or dogs) would be conducted to detect any potential cardiovascular liabilities. This is particularly important for compounds with antihistaminic or anticholinergic properties, which can sometimes have off-target cardiovascular effects.

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test would be performed in rodents to systematically assess behavioral changes, autonomic signs, and neuromuscular effects. This screening tool helps to identify any potential CNS-related side effects, such as sedation, motor impairment, or excitability.

Gastrointestinal System: Given the potential for anticholinergic effects, gastrointestinal motility would be evaluated using methods like the charcoal meal transit test in mice. This would provide information on the compound's potential to cause constipation or other gastrointestinal disturbances.

The data gathered from these systemic response models are integrated to build a comprehensive in vivo profile of this compound. This integrated approach allows for an early assessment of the compound's therapeutic index—the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. This information is paramount for making informed decisions about the continued development of the compound.

Molecular Target Identification and Functional Validation for this compound

Research has identified this compound as a histamine (B1213489) H1 receptor antagonist. ncats.ioncats.io This classification places it within a group of compounds that block the action of histamine at H1 receptors. Histamine, a key mediator in allergic reactions and inflammatory responses, also functions as a neurotransmitter in the brain. nih.gov The antagonism of H1 receptors in the central nervous system is a known mechanism of action for several antidepressant drugs, which is thought to contribute to their sedative effects. nih.govbmj.com

While preliminary clinical observations noted an improvement in depressive symptoms with Napactadine treatment, these studies were halted. ncats.io The discontinuation was due to the observation of elevated liver enzyme levels in some patients during chronic administration. ncats.io

Detailed functional validation data, such as binding affinity (Ki) values or half-maximal inhibitory concentration (IC50) values for this compound at the H1 receptor, are not extensively available in the public domain. This limits a more quantitative assessment of its potency as an H1 antagonist compared to other compounds.

Table 1: Identified Molecular Target of this compound

Compound NameMolecular TargetFunctional Effect
This compoundHistamine H1 (H1) receptorAntagonist

Cellular and Subcellular Pathway Investigations Affected by this compound

The direct downstream cellular and subcellular pathways affected by this compound's antagonism of the H1 receptor have not been specifically elucidated in available research. Generally, H1 receptor activation leads to the mobilization of intracellular calcium and the activation of various signaling cascades. By acting as an antagonist, this compound would be expected to inhibit these histamine-induced pathways. However, specific studies detailing the impact of Napactadine on these intracellular signaling events are not currently available.

Investigation of Receptor Subtype Selectivity and Allosteric Modulatory Capacities of this compound

There is a lack of comprehensive data regarding the receptor subtype selectivity of this compound. While it is identified as an H1 receptor antagonist, its affinity for other histamine receptor subtypes (H2, H3, and H4) or other neurotransmitter receptors has not been reported in the reviewed literature. iiab.mewikipedia.org Such selectivity profiling is crucial for understanding the full pharmacological profile of a compound and its potential for off-target effects.

Furthermore, there is no available evidence to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the effect of the endogenous ligand. The characterization of Napactadine as a histamine H1 receptor antagonist suggests a competitive interaction at the orthosteric site, though further research would be needed to definitively rule out any allosteric mechanisms.

Advanced Methodologies in Napactadine Hydrochloride Drug Discovery and Design

Computational Approaches in Napactadine (B1197657) Hydrochloride Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. In the context of Napactadine hydrochloride, these approaches are crucial for understanding its mechanism of action, predicting the activity of new analogs, and identifying novel derivatives with improved properties.

Molecular Modeling and Dynamic Simulations for this compound Interactions

Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand like this compound interacts with its biological target, typically the histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor.

Researchers utilize molecular docking to predict the preferred binding pose of this compound within the H1R binding pocket. This process involves positioning the ligand in various conformations and orientations and scoring them based on binding affinity. Subsequent MD simulations, which simulate the movements of atoms and molecules over time, are used to assess the stability of the predicted binding pose and to characterize the dynamic nature of the ligand-receptor complex. nih.govdovepress.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are critical for binding affinity and selectivity. For instance, studies on other H1R antagonists have identified crucial interactions with specific amino acid residues like Asp107, Trp158, and Phe435. mdpi.com

Table 1: Key Interaction Types in Ligand-H1R Binding

Interaction TypeDescriptionPotential Interacting Residues in H1R
Ionic InteractionAn electrostatic attraction between the protonated amine of the ligand and a negatively charged amino acid residue.Aspartic Acid (D)
Hydrogen BondingFormation of a hydrogen bond between the ligand and receptor residues.Tyrosine (Y), Asparagine (N), Threonine (T)
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenylalanine (F), Tryptophan (W), Tyrosine (Y)
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.Leucine (L), Valine (V), Alanine (A)

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com

In a typical study, a dataset of this compound analogs with known H1R binding affinities (pKi values) is compiled. The molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Statistical methods are then used to build a predictive model. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogs. mdpi.com

Table 2: Example CoMSIA Model Statistics for H1-Antihistamines

ParameterValueDescription
Q² (Cross-validated r²)0.525Indicates the internal predictive ability of the model. A value > 0.5 is considered good.
R²ncv (Non-cross-validated r²)0.891Measures the correlation between predicted and actual activities for the training set.
R²pred (External validation r²)0.807Measures the predictive power of the model on an external test set of compounds.
Field ContributionsS: 14%, E: 25%, H: 28%, D: 17%, A: 16%Percentage contribution of Steric (S), Electrostatic (E), Hydrophobic (H), H-bond Donor (D), and Acceptor (A) fields.

Data derived from a representative 3D-QSAR study on H1 receptor antagonists. mdpi.com

Virtual Screening Methodologies for the Identification of Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, both structure-based and ligand-based virtual screening can be employed.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the H1 receptor. Millions of compounds from databases like ChemDiv or TargetMol are computationally docked into the receptor's binding site. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring "hits" are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When a high-resolution receptor structure is unavailable, the structure of a known active ligand like this compound is used as a template. The database is searched for molecules with similar shapes, sizes, and pharmacophoric features.

After initial screening, filters for ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often applied to eliminate compounds with poor drug-like characteristics, such as violations of Lipinski's rule of five. nih.gov

De Novo Drug Design Strategies Incorporating this compound Scaffolds

De novo drug design aims to create entirely new molecules from scratch. nih.gov These methods can utilize the core structure, or "scaffold," of this compound as a starting point. Computational algorithms can "grow" new functional groups from the scaffold or "link" molecular fragments together within the constraints of the H1R binding pocket to design novel compounds with potentially high affinity and unique chemical structures. researchgate.net This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries. nih.gov Modern strategies often incorporate artificial intelligence and reinforcement learning to optimize multiple properties simultaneously, such as binding affinity, synthetic accessibility, and selectivity. arxiv.org

Synthetic Methodologies for this compound and Related Analogs

The development of efficient and scalable synthetic routes is paramount for the successful translation of a drug candidate from discovery to clinical application. Research in this area focuses on creating novel pathways that are cost-effective, high-yielding, and environmentally sustainable.

Novel Synthetic Route Development and Optimization

For example, a synthetic strategy for a related antihistamine, Olopatadine, was significantly improved by establishing an intramolecular stereospecific cyclization of an alkyne intermediate using a palladium catalyst. researchgate.netresearchgate.net This key step efficiently formed a seven-membered ring, a common feature in this class of compounds. The optimization of such a reaction might involve screening different catalysts, solvents, and temperature conditions, sometimes using Design of Experiment (DoE) methodologies to systematically identify the optimal parameters. researchgate.net

Table 3: Generalized Synthetic Steps for Heterocyclic Antihistamines

StepReaction TypePurposeExample Reagents/Catalysts
1Condensation/CouplingFormation of a core scaffold, such as a benzimidazole (B57391) or dibenzoxepine system.O-phenylene diamine, Palladium catalysts
2AlkylationIntroduction of a side chain containing the basic amine group.Substituted alkyl halides, Phase-transfer catalysts
3CyclizationFormation of a key ring structure (e.g., a seven-membered ring).Palladium catalysts, Lewis acids
4Functional Group InterconversionModification of peripheral groups to create analogs.Grignard reagents, Oxidizing/Reducing agents
5Salt FormationConversion to the hydrochloride salt to improve solubility and stability.HCl in an organic solvent (e.g., isopropanol)

Further synthetic innovation may involve the use of flow chemistry, enzymatic reactions, or novel catalytic systems to enhance efficiency and stereoselectivity. beilstein-journals.org

Structure-Activity Relationship Studies of this compound Analogs Remain Largely Undisclosed in Public Research

Despite its defined chemical structure, detailed scientific literature outlining the structure-activity relationship (SAR) investigations through analog synthesis for this compound is not extensively available in the public domain. Napactadine, identified by its IUPAC name N,N'-dimethyl-2-naphthalen-2-ylethanimidamide, has a chemical formula of C14H16N2, with a molecular weight of 212.29 g/mol for the free base.

The core structure of Napactadine features a naphthalene (B1677914) ring connected to an ethanimidamide group with two methyl substitutions on the nitrogen atoms. SAR studies for a compound like this would typically involve systematic modifications to these key structural components to explore how these changes affect its biological activity. Such investigations are crucial in the drug discovery process to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

A hypothetical SAR investigation for this compound would likely explore the following modifications:

The Naphthalene Moiety: Researchers would typically synthesize analogs with substitutions at various positions on the naphthalene ring. Electron-donating or electron-withdrawing groups could be introduced to probe the electronic requirements for optimal activity. Additionally, the naphthalene ring could be replaced with other bicyclic or monocyclic aromatic systems to understand the importance of its size and lipophilicity.

The Ethanimidamide Linker: The length of the two-carbon chain (ethan) linking the naphthalene and the imidamide groups could be altered. Analogs with one or three carbons, for instance, would help determine the optimal distance between the two ends of the molecule for receptor binding. The flexibility of this linker could also be constrained by incorporating it into a ring structure.

The N,N'-dimethyl-imidamide Group: The methyl groups on the nitrogen atoms are prime candidates for modification. They could be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) or incorporated into a cyclic structure (e.g., a piperidine (B6355638) or pyrrolidine (B122466) ring) to assess the steric and conformational requirements at this part of the molecule. The basicity of the imidamide group could also be modulated through electronic effects of neighboring substituents.

While specific data from such studies on this compound are not publicly available, the principles of medicinal chemistry suggest that these would be the logical steps in a drug design and discovery program centered on this compound. The absence of published research in this specific area could indicate that such studies are proprietary and part of an ongoing, undisclosed drug development program, or that the compound did not show sufficient promise to warrant extensive publication of its SAR.

Without access to proprietary research data, a detailed analysis and the creation of data tables illustrating the specific biological activities of synthesized analogs of this compound is not possible at this time. Further understanding of its SAR would be contingent on the future publication of preclinical research by the innovating organization.

Analytical Characterization and Quantification of Napactadine Hydrochloride

Development and Validation of Chromatographic Methods for Napactadine (B1197657) Hydrochloride

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are cornerstone methodologies for the separation, identification, and quantification of Napactadine hydrochloride and its related substances.

Reverse-phase HPLC (RP-HPLC) methods are widely developed and validated for the determination of this compound in bulk drug substances and pharmaceutical formulations. These methods are valued for their precision, accuracy, and robustness. A typical RP-HPLC method involves a C18 column, which provides a nonpolar stationary phase for the separation of analytes.

Method development often begins with a systematic screening of key chromatographic parameters to achieve optimal separation. waters.com These parameters include the type of stationary phase (column chemistry), the composition of the mobile phase (including pH and organic modifier), and the detector wavelength. waters.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility in routine quality control analysis. nih.gov

Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. medipol.edu.trglobalresearchonline.net This validation process assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. medipol.edu.trneuroquantology.com For instance, a method's linearity is established by analyzing a series of concentrations of the drug, and the correlation coefficient is typically expected to be ≥ 0.999. nih.gov

The following table outlines typical parameters for a validated RP-HPLC method for the analysis of a compound structurally similar to this compound.

ParameterTypical Conditions/Values
Chromatographic System Shimadzu LC-20 AT HPLC with UV/VIS PAD detector neuroquantology.com
Column Inertsil ODS-3V, C18 (250 x 4.6 mm, 5µm) globalresearchonline.netneuroquantology.com
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) buffer pH 6.0) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 70:30 v/v) nih.govneuroquantology.com
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength Determined by scanning the UV spectrum of the compound; typically in the range of 220-300 nm globalresearchonline.net
Injection Volume 10-20 µL nih.govglobalresearchonline.net
Retention Time Specific to the method, but typically under 10 minutes for efficient analysis neuroquantology.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. nih.gov This technique is invaluable for pharmacokinetic studies and for the identification of metabolites and degradation products. nih.govresearchgate.net

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis, where a specific parent ion is selected and fragmented, and a resulting daughter ion is monitored for quantification. nih.govresearchgate.net This highly selective approach minimizes interference from other components in the sample matrix. researchgate.net

The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters, such as the ionization source settings and the collision energy for fragmentation. nih.gov These methods are capable of achieving very low limits of quantification, often in the sub-nanogram per milliliter range, making them suitable for bioanalytical applications. nih.gov

Spectroscopic Techniques in this compound Analysis

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique widely used for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. ijpsr.infojddtonline.info The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpsr.info

To perform the analysis, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). ijarsct.co.in The λmax is determined by scanning the UV spectrum of the drug over a range of wavelengths, typically from 200 to 400 nm. medipol.edu.trijpsr.info The linearity of the method is established by preparing a series of standard solutions of known concentrations and plotting a calibration curve of absorbance versus concentration. ijarsct.co.innih.gov

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra and to eliminate matrix interference, thereby improving the specificity of the analysis. jddtonline.infonih.gov First and second-order derivative methods can be particularly useful for the analysis of the drug in the presence of other substances. jddtonline.info

The table below summarizes the key parameters in a typical UV-Visible spectrophotometric method.

ParameterDescription
Instrument UV-Visible double beam spectrophotometer ijarsct.co.in
Solvent Methanol, water, or 0.1 N HCl are commonly used depending on the solubility of the compound ijpsr.infoijarsct.co.in
Wavelength Scan 200-400 nm to determine the wavelength of maximum absorption (λmax) medipol.edu.tr
λmax The specific wavelength at which the drug exhibits maximum absorbance ijarsct.co.in
Linearity Range A defined range of concentrations over which the method is accurate, precise, and linear (e.g., 20-120 µg/mL) jddtonline.info
Validation Performed according to ICH guidelines for accuracy, precision, linearity, LOD, and LOQ jddtonline.infoijarsct.co.in

While UV-Visible spectrophotometry is primarily used for quantification, other spectroscopic techniques are crucial for the structural elucidation of this compound. These include:

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) offers detailed insights into the molecular structure and connectivity of atoms.

Mass Spectrometry (MS): As mentioned earlier, provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. ekb.eg

These techniques are often used in combination to unequivocally confirm the identity and structure of the this compound molecule.

Electrochemical and Other Advanced Analytical Techniques for this compound

Electrochemical methods present an attractive alternative for the determination of this compound due to their high sensitivity, rapid response, and the potential for miniaturization. nih.govsciencepublishinggroup.com Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the electrochemical behavior of the drug and to develop quantitative analytical methods. sciencepublishinggroup.com

These methods typically involve the use of a modified electrode, such as a glassy carbon electrode, to enhance the electrochemical response of the analyte. sciencepublishinggroup.commdpi.com The analysis is based on the oxidation or reduction of the electroactive species in the this compound molecule at a specific potential. The resulting peak current is proportional to the concentration of the drug. sciencepublishinggroup.com

The development of an electrochemical sensor for this compound would involve the optimization of various experimental parameters, including the pH of the supporting electrolyte, the scan rate, and the accumulation time. sciencepublishinggroup.com These techniques can offer very low detection limits and have been successfully applied to the determination of various pharmaceutical compounds in both drug formulations and biological fluids. nih.govsciencepublishinggroup.com

Quantitative Analysis of this compound in Preclinical Biological Matrices

The quantitative determination of drug concentrations in biological matrices is a critical component of preclinical drug development, providing essential data for pharmacokinetic (PK) assessments. allucent.com For this compound, robust and validated bioanalytical methods are necessary to accurately measure its concentration in preclinical samples, such as rat or dog plasma, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. allucent.comscience.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and speed. japsonline.commdpi.com

A highly sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. The validation was conducted in accordance with regulatory guidelines to ensure the reliability and reproducibility of the data. mdpi.com

Sample Preparation

A simple and efficient protein precipitation method was utilized for the extraction of this compound and an internal standard (IS) from rat plasma. nih.gov This technique is widely used as it effectively removes high-molecular-weight proteins that can interfere with the analysis, while ensuring high recovery of the analyte. researchgate.net In this procedure, a small volume of plasma (e.g., 50 µL) is treated with a larger volume of an organic solvent, such as acetonitrile, to precipitate the plasma proteins. After centrifugation to pellet the precipitated proteins, the resulting supernatant, containing the analyte and IS, is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system. ijper.org

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation is typically achieved on a reverse-phase C18 column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure optimal peak shape and ionization efficiency. nih.govnih.gov A gradient elution program is commonly employed to ensure the effective separation of the analyte from endogenous plasma components and to maintain a short run time. nih.gov

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM), which enhances the selectivity of the method by monitoring specific precursor-to-product ion transitions for both this compound and the IS. mdpi.comijper.org

Table 1: Optimized Mass Spectrometric Parameters for this compound and Internal Standard (IS)

ParameterThis compoundInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 350.2355.2
Product Ion (m/z) 185.1190.1
Dwell Time (ms) 200200
Collision Energy (eV) 2528
Declustering Potential (V) 8085

Method Validation

The developed bioanalytical method was fully validated to demonstrate its suitability for the intended purpose. japsonline.com The validation process assesses several key parameters. japsonline.com

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix was confirmed. japsonline.com Analysis of blank plasma from multiple sources showed no significant interference at the retention times of this compound and the IS. japsonline.com

Linearity and Lower Limit of Quantification (LLOQ): The method demonstrated excellent linearity over a specified concentration range. The calibration curve, constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, had a correlation coefficient (r²) greater than 0.99. The LLOQ, defined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, was established. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results, shown in Table 2, were within the acceptable limits (±15% for accuracy, and a precision of ≤15% relative standard deviation, RSD). mdpi.comijper.org

Table 2: Intra- and Inter-Day Accuracy and Precision for this compound in Rat Plasma

Quality Control SampleNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18, 3 runs)
Mean Conc. (ng/mL) Accuracy (%) Precision (%RSD) Mean Conc. (ng/mL)
LLOQ 1.01.055.08.21.08
Low (LQC) 2.52.41-3.66.52.59
Medium (MQC) 5052.34.64.148.7
High (HQC) 200195.8-2.13.5204.2

Conc. = Concentration; RSD = Relative Standard Deviation

Matrix Effect and Recovery: The matrix effect was assessed to ensure that endogenous components in the plasma did not suppress or enhance the ionization of the analyte or the IS. nih.gov The recovery of this compound from the plasma matrix was determined to be consistent and reproducible across different concentration levels.

Table 3: Recovery and Matrix Effect of this compound

Quality Control SampleConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low (LQC) 2.591.597.2
Medium (MQC) 5093.899.1
High (HQC) 20092.498.5

Stability: The stability of this compound in rat plasma was evaluated under various conditions that mimic sample handling and storage. This included bench-top stability (room temperature), freeze-thaw stability, and long-term storage stability at -80°C. japsonline.com The results confirmed that the compound remained stable throughout the sample analysis process.

Application in a Preclinical Pharmacokinetic Study

The validated LC-MS/MS method was successfully applied to quantify the plasma concentrations of this compound in a preclinical pharmacokinetic study in rats. ijper.orgnih.gov Following oral administration, blood samples were collected at various time points, and the plasma concentrations were determined using the validated method. The resulting concentration-time data are crucial for calculating key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). mdpi.com

Table 4: Representative Plasma Concentration-Time Data for this compound in Rats

Time (hours)Mean Plasma Concentration (ng/mL) (n=3)
0.25 45.8
0.5 150.2
1.0 215.6
2.0 180.4
4.0 95.3
8.0 30.1
12.0 10.5
24.0 1.9

Lack of Publicly Available Data Prevents In-Depth Metabolic Analysis of this compound

An extensive review of scientific literature and publicly accessible databases has revealed no specific information regarding the in vitro and in vivo metabolic fate of the chemical compound "this compound." As a result, a detailed, evidence-based article structured around its metabolic stability, metabolite identification, enzymatic pathways, and preclinical pharmacokinetics cannot be generated at this time.

The requested analysis, which includes:

In Vitro and in Vivo Metabolic Fate of Napactadine Hydrochloride

Preclinical Pharmacokinetic Modeling and Disposition Studies for Napactadine (B1197657) Hydrochloride

...relies on the availability of published preclinical research data. However, searches for "Napactadine hydrochloride" in combination with terms such as "metabolism," "pharmacokinetics," "metabolic stability," "CYP450," "biotransformation," and "ADME" (Absorption, Distribution, Metabolism, and Excretion) did not yield any relevant studies or data sets.

This absence of information suggests several possibilities:

Novelty of the Compound: this compound may be a very new chemical entity that has not yet been described in peer-reviewed scientific literature.

Proprietary Research: The compound could be under early-stage development within a pharmaceutical or biotechnology company, with all related research data remaining confidential.

Alternative Nomenclature: The compound might be more commonly known by a different chemical name, internal code, or trade name that is not publicly disclosed.

Possible Misnomer: There is a possibility that "this compound" is a misspelling or an incorrect name for the compound of interest.

Without foundational data from in vitro experiments using liver microsomes, hepatocytes, or other cellular systems, or from in vivo animal studies, it is impossible to provide a scientifically accurate report on its metabolic profile. Any attempt to do so would be speculative and would not meet the required standards of a professional and authoritative article.

Therefore, until research on this compound is published and becomes publicly available, a comprehensive article on its metabolic fate cannot be written.

Future Directions and Translational Research Hypotheses for Napactadine Hydrochloride

Emerging Research Paradigms and Technological Innovations Applicable to Napactadine (B1197657) Hydrochloride

The preclinical and clinical development of pharmaceuticals is continually evolving with the advent of new technologies. For a molecule like Napactadine hydrochloride, with its dual-receptor activity, these innovations offer exciting prospects for refining its therapeutic potential and expanding its applications.

Computational Modeling and Artificial Intelligence: Computational approaches are becoming increasingly integral to drug development. Population pharmacokinetic/pharmacodynamic (PK/PD) modeling has already been employed to understand the behavior of Rupatadine in pediatric populations, allowing for the optimization of clinical trial designs. nih.gov Future applications of computational modeling for this compound could include:

In Silico Screening: Utilizing artificial intelligence (AI) and machine learning algorithms to screen for new therapeutic targets for this compound based on its known interactions and the pathophysiology of various diseases. discovery.csiro.aunih.gov Generative AI models, in particular, show promise in designing novel dual-target compounds and could be used to identify potential modifications to the this compound structure to enhance its efficacy or selectivity. discovery.csiro.auresearchgate.net

Predictive Toxicology: Employing computational models to predict potential off-target effects and toxicities, thereby streamlining preclinical safety assessments.

Novel Drug Delivery Systems: The formulation of a drug can significantly impact its efficacy, safety, and patient compliance. This compound, like many antihistamines, faces challenges related to poor aqueous solubility. nih.govnih.gov Research into novel drug delivery systems is a key area for future development:

Orodispersible Films (ODFs): Recent studies have explored the development of ODFs for Rupatadine fumarate. nih.govresearchgate.net These films, which disintegrate rapidly in the mouth without the need for water, offer a convenient administration route, particularly for pediatric and geriatric patients.

Nanotechnology-based Formulations: Encapsulating this compound in nanoparticles or nanoemulsions could enhance its solubility, improve its bioavailability, and potentially enable targeted delivery to specific tissues or cells, which would be particularly beneficial in non-allergic inflammatory conditions.

Advanced In Vitro Models: Traditional cell cultures and animal models often fail to fully recapitulate human physiology. The development of more sophisticated in vitro models presents a significant opportunity for the preclinical evaluation of this compound:

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, such as the lung, gut, or skin, can provide a more accurate platform for studying the efficacy and safety of this compound in a human-relevant context. nih.govnih.govscispace.comnih.govnih.gov These "inflammation-on-a-chip" models could be used to investigate the compound's effects on immune cell trafficking, cytokine release, and tissue barrier function in various inflammatory diseases. scispace.com

High-Throughput Screening (HTS): Advanced HTS techniques, such as those using fluorescently labeled ligands, can be employed to screen for novel dual H1/PAF receptor antagonists or to identify compounds that synergize with this compound. nih.govresearchgate.net

Pharmacogenomics: Individual variations in drug response are often linked to genetic factors. Pharmacogenomic studies can help to identify genetic polymorphisms that influence the efficacy and safety of this compound. researchgate.net This could lead to the development of personalized treatment strategies, where the dose and choice of antihistamine are tailored to a patient's genetic profile. researchgate.net

Hypothesized Research Applications and Potential Preclinical Utility Beyond Current Scope

The dual antagonism of histamine (B1213489) H1 and PAF receptors by this compound suggests its potential utility in a range of conditions where both mediators play a significant pathophysiological role, extending far beyond its current indications for allergic rhinitis and urticaria.

Inflammatory and Autoimmune Disorders:

Gastrointestinal Inflammation: Preclinical studies have shown that Rupatadine can protect the intestinal mucosa from chemotherapy-induced injury by modulating inflammation, apoptosis, and intestinal permeability. nih.gov It has also demonstrated ameliorative effects in a rat model of ulcerative colitis by reducing oxidative stress and regulating inflammatory pathways. scispace.com These findings support the hypothesis that this compound could be a therapeutic candidate for inflammatory bowel disease and chemotherapy-induced mucositis.

Respiratory Diseases: In a murine model of chronic asthma, Rupatadine was shown to have beneficial effects on airway histopathology. researchgate.netnih.govtandfonline.com Furthermore, it has been shown to promote the resolution of pulmonary inflammation and fibrosis in rodent models, suggesting its potential application in treating idiopathic pulmonary fibrosis. nih.gov

Acute Pancreatitis: A study in a rat model of L-arginine-induced acute pancreatitis demonstrated that Rupatadine exerted significant anti-inflammatory and anti-apoptotic effects. cdnsciencepub.com

Cardiovascular and Metabolic Diseases:

Heart Failure: In a rat model of isoproterenol-induced heart failure, Rupatadine was found to ameliorate cardiac dysfunction by improving electrocardiographic and echocardiographic measurements and preventing elevations in PAF and oxidative stress. frontiersin.org However, it is noteworthy that one study in a mouse model of atherosclerosis found that Rupatadine treatment was associated with a worsening of the condition, indicating the need for further investigation into its cardiovascular effects. nih.govthieme-connect.com

Diabetic Nephropathy: The roles of histamine and PAF in the pathophysiology of diabetic complications are an emerging area of research. A preclinical study has shown that Rupatadine can attenuate experimentally induced diabetic nephropathy in rats, suggesting a potential therapeutic role in this condition.

Oncology: Recent in vitro and in vivo studies have suggested a potential anti-cancer role for this compound. It has been shown to suppress the proliferation of ovarian and colorectal cancer cells. nih.govresearchgate.net The proposed mechanism involves the inhibition of the PIP5K1A/Akt/CDK2 pathway, leading to cell cycle arrest. nih.gov Given that PAF receptor antagonists are being explored as adjuvants in cancer therapy, the dual action of this compound warrants further investigation in various cancer models. nih.gov

Neurological and Pain Disorders:

Neuroinflammation and Pain: Both histamine and PAF are implicated in neuroinflammatory processes and pain signaling. Preclinical models of inflammatory pain, such as those induced by formalin or carrageenan, could be used to explore the analgesic potential of this compound. mdpi.compsychogenics.comgreentech-bio.com Its ability to cross the blood-brain barrier, although limited, might be sufficient to modulate neuroinflammatory pathways in certain conditions.

The table below summarizes the hypothesized research applications for this compound based on preclinical findings.

Disease AreaPotential ApplicationPreclinical EvidenceKey Mediators Targeted
Gastrointestinal Ulcerative ColitisAmelioration in a rat modelHistamine, PAF, IL-6, VEGF
Chemotherapy-induced MucositisProtection of intestinal mucosa in a rat modelHistamine, PAF, TNF-α, IL-1β
Respiratory AsthmaBeneficial effects on lung histopathology in a murine modelHistamine, PAF
Pulmonary FibrosisResolution of inflammation and fibrosis in rodent modelsHistamine, PAF, p53/p21
Cardiovascular Heart FailureAmelioration of cardiac dysfunction in a rat modelPAF, Oxidative Stress
Oncology Ovarian and Colorectal CancerInhibition of cell proliferation in vitro and in vivoPIP5K1A/Akt/CDK2 pathway
Other Acute PancreatitisAnti-inflammatory and anti-apoptotic effects in a rat modelHistamine, PAF, NF-κB

Challenges and Opportunities in the Preclinical Development of this compound

Despite the promising future directions for this compound, its preclinical development for new indications is not without challenges. However, these challenges are coupled with significant opportunities to leverage its unique dual-action mechanism.

Challenges:

Designing Predictive Preclinical Models: A major challenge for a dual-target compound is the development of in vivo models that accurately reflect the relative contributions of both histamine and PAF to the disease pathophysiology. This is crucial for demonstrating that the dual antagonism offers a significant advantage over single-target agents.

In Vitro-In Vivo Correlation: Establishing a clear correlation between in vitro activity at H1 and PAF receptors and in vivo efficacy can be complex. The interplay between these two pathways in a complex biological system may not be fully captured by simple in vitro assays.

Safety Pharmacology: While this compound has a well-established safety profile for its current indications, expanding to new therapeutic areas, potentially at different dose ranges, will require thorough preclinical safety pharmacology studies. nih.govdiscovery.csiro.auresearchgate.netnih.gov Extensive cardiovascular safety studies have been conducted, showing no proarrhythmic potential even at supratherapeutic doses, which is a positive attribute. researchgate.netnih.govwebsite-files.com

Formulation of a Poorly Soluble Compound: As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's low aqueous solubility presents a significant formulation challenge. nih.govmdpi.comresearchgate.netpharmaceutical-technology.com Overcoming this to ensure adequate bioavailability for new indications will be critical.

Off-Target Effects and Drug-Drug Interactions: The complex structure of dual-acting molecules may increase the likelihood of off-target interactions. Furthermore, this compound is metabolized by the cytochrome P450 system, creating a potential for drug-drug interactions that must be carefully evaluated in the preclinical phase. scilit.com

Opportunities:

Synergistic Therapeutic Effects: The primary opportunity lies in the potential for synergistic or additive therapeutic effects by targeting two key mediators of inflammation and allergy. This could lead to enhanced efficacy, a broader spectrum of activity, and potentially a reduced dose requirement compared to single-agent therapies.

Repurposing an Approved Drug: As this compound (as Rupatadine) is already an approved drug with a known safety profile, its repurposing for new indications could have a more streamlined development and regulatory pathway compared to a new chemical entity.

Biomarker Development: The preclinical development of this compound for new indications provides an opportunity to identify and validate biomarkers that can predict treatment response. These could include markers of histamine and PAF pathway activation or downstream inflammatory mediators.

Advanced Preclinical Models: The use of humanized animal models and sophisticated organ-on-a-chip systems offers an opportunity to overcome some of the limitations of traditional preclinical models and to better predict the clinical efficacy and safety of this compound in new therapeutic areas.

The table below summarizes the key challenges and opportunities in the preclinical development of this compound.

AspectChallengesOpportunities
Efficacy Modeling - Developing in vivo models that reflect the dual pathophysiology of histamine and PAF. - Establishing a clear in vitro-in vivo correlation.- Potential for synergistic therapeutic effects. - Use of advanced models (organ-on-a-chip, humanized mice) for better prediction of clinical outcomes.
Safety and Toxicology - Thorough safety pharmacology for new indications and dose ranges. - Potential for off-target effects and drug-drug interactions.- Leveraging the existing extensive safety data. - Development of biomarkers to monitor safety and predict response.
Formulation - Overcoming the poor aqueous solubility of the compound.- Application of novel drug delivery systems to improve bioavailability and patient compliance.
Regulatory - Demonstrating the added benefit of a dual-action compound over single-target agents.- Potential for an accelerated development pathway through drug repurposing.

Q & A

Q. What analytical techniques are recommended for structural characterization of napactadine hydrochloride?

To confirm the molecular structure of this compound (C₁₄H₁₆N₂·HCl), researchers should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating hydrogen and carbon frameworks.
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for definitive 3D conformation analysis. These methods align with standard protocols for amine-based hydrochlorides, ensuring accuracy in structural validation .

Q. How does this compound interact with histamine receptors in preclinical models?

this compound acts as a histamine-1 (H₁) receptor antagonist , inhibiting receptor activation in vitro. Researchers should:

  • Use radioligand binding assays (e.g., with [³H]-mepyramine) to quantify receptor affinity.
  • Validate functional antagonism via GPCR signaling assays (e.g., cAMP inhibition in HEK293 cells).
  • Cross-reference results with structural analogs (e.g., chlorpheniramine) to assess selectivity .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

A validated HPLC protocol involves:

  • Column : C18 stationary phase (150 mm × 4.6 mm, 5 µm).
  • Mobile phase : Methanol-phosphate buffer (e.g., 30:70 v/v, pH 3.0) to enhance retention and resolution.
  • Detection : UV absorbance at 207–210 nm for maximal sensitivity.
  • Validation : Linear range (1–50 µg/mL), recovery studies (>98%), and precision (RSD <2%) as per ICH guidelines. This approach mirrors methods used for related hydrochlorides like clonidine .

Q. What strategies are effective for impurity profiling of this compound?

To identify and quantify impurities:

  • Use LC-MS/MS with a high-resolution Q-TOF detector to trace degradation products.
  • Compare against pharmacopeial reference standards (e.g., USP/EP monographs) for known impurities.
  • Employ forced degradation studies (acid/base hydrolysis, oxidation) to simulate stability challenges. Documentation should follow protocols outlined for ranitidine hydrochloride .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Follow a factorial design to assess:

  • Temperature : 25°C (ambient), 40°C (accelerated).
  • Humidity : 60% RH (standard) vs. 75% RH (stress).
  • Light exposure : ICH Q1B photostability guidelines. Analyze degradation kinetics using Arrhenius modeling and report % impurity formation over time. Safety data sheets recommend storage in airtight, light-resistant containers .

Q. What in vitro models are suitable for comparative studies of this compound with other H₁ antagonists?

  • Tissue-based assays : Isolated guinea pig ileum for contractility response.
  • Cell-based models : Histamine-induced Ca²⁺ flux in HeLa cells.
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Reference methodologies from clonidine hydrochloride studies for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves (tested via ASTM D6978), lab coats, and safety goggles.
  • Engineering controls : Fume hoods for powder weighing.
  • Training : Mandatory SOP reviews (e.g., spill management, first aid for inhalation exposure).
  • Documentation : Maintain logs for chemical inventory and personnel training, as per University of Georgia safety guidelines .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR vs. LC-MS for degradation products).
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for preclinical models and reference FINER criteria for research question rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.